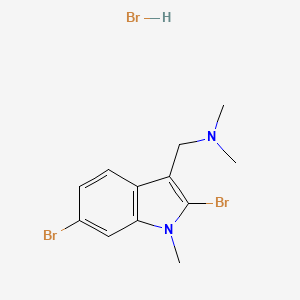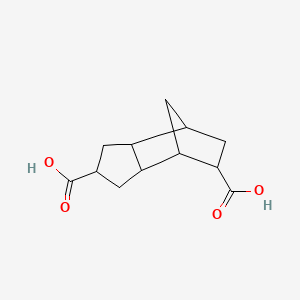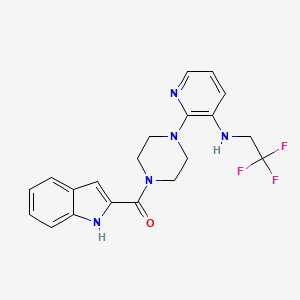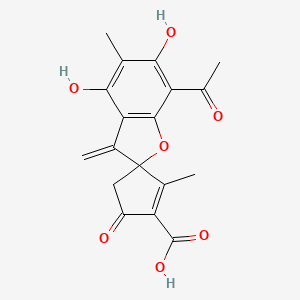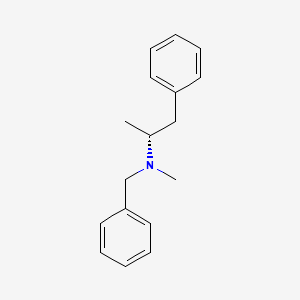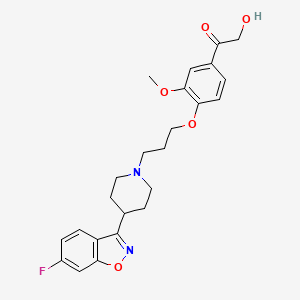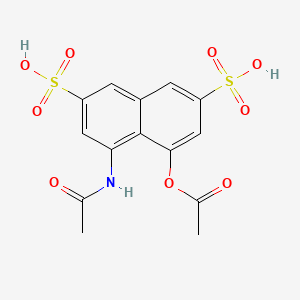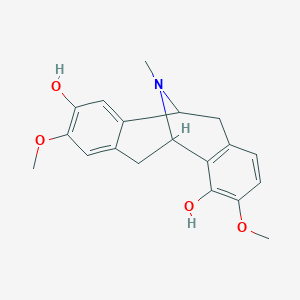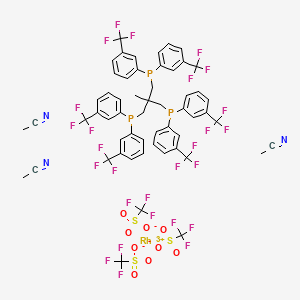
(Rh(MeCN)3(CF3PPP))(OTf)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (Rh(MeCN)3(CF3PPP))(OTf)3 is a rhodium complex featuring a trifluoromethyl-substituted tripodal phosphine ligand (CF3PPP) and three acetonitrile (MeCN) ligands The triflate (OTf) counterions balance the charge of the complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rh(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of rhodium precursors with the tripodal phosphine ligand (CF3PPP) and acetonitrile. One common method involves the use of Rh(NBD)(CF3PPP) as a starting material, which is then treated with acetonitrile to replace the NBD ligand with MeCN . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Rh(MeCN)3(CF3PPP))(OTf)3 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the rhodium center.
Substitution: Ligands such as acetonitrile can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield new rhodium complexes with different ligands, while oxidation or reduction reactions may result in changes to the rhodium center’s oxidation state.
Scientific Research Applications
(Rh(MeCN)3(CF3PPP))(OTf)3 has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrosilylation and cycloaddition.
Material Science: Its unique coordination environment makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Industrial Chemistry: Its catalytic properties are exploited in industrial processes to improve efficiency and selectivity.
Mechanism of Action
The mechanism of action of (Rh(MeCN)3(CF3PPP))(OTf)3 involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the CF3PPP ligand stabilizes the complex and enhances its reactivity. The acetonitrile ligands can be easily displaced, allowing the complex to interact with different substrates and promote various reactions .
Comparison with Similar Compounds
Similar Compounds
Rh(NBD)(CF3PPP): This compound features a norbornadiene (NBD) ligand instead of acetonitrile and has similar catalytic properties.
[RhCl(CO)(CF3PPP)]: This complex includes a carbonyl (CO) ligand and is used in different catalytic applications.
Uniqueness
(Rh(MeCN)3(CF3PPP))(OTf)3 is unique due to its combination of trifluoromethyl-substituted tripodal phosphine ligand and acetonitrile ligands, which provide a distinct coordination environment and enhance its catalytic properties. The presence of triflate counterions also contributes to its stability and reactivity.
Properties
CAS No. |
204906-30-9 |
|---|---|
Molecular Formula |
C56H42F27N3O9P3RhS3 |
Molecular Weight |
1705.9 g/mol |
IUPAC Name |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChI Key |
GFRSQCYLUBPMOP-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


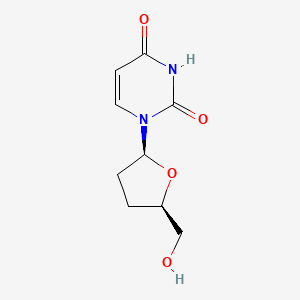
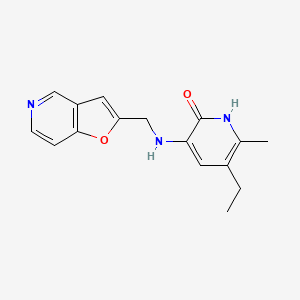

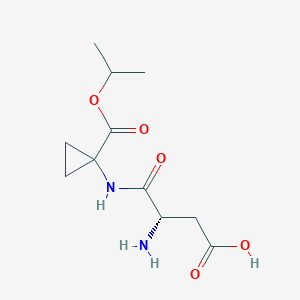
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
